Cyclopyrronium Bromide

Descripción general

Descripción

El bromuro de ciclopirronio, también conocido como bromuro de glicopirronio, es un compuesto de amonio cuaternario sintético. Pertenece al grupo de los anticolinérgicos muscarínicos y se utiliza principalmente como medicamento para reducir las secreciones en las vías respiratorias, la saliva y otros fluidos corporales. No atraviesa la barrera hematoencefálica, lo que limita sus efectos en el sistema nervioso central .

Métodos De Preparación

La preparación del bromuro de ciclopirronio implica varios pasos:

Protección del grupo hidroxilo: El grupo hidroxilo del ácido alfa-ciclopentil mandélico se protege mediante bencilo.

Esterificación: El compuesto protegido se esterifica con 1-metil-3-pirrolidinol para obtener un éster intermedio clave.

Debenzilación: El éster intermedio se debenzila en condiciones de paladio sobre carbono (Pd/C).

Cuaternización: El compuesto resultante se cuaterniza con bromuro de metilo para formar la sal de bromuro.

Purificación: El producto bruto se separa, filtra y refina para obtener el producto final .

Análisis De Reacciones Químicas

El bromuro de ciclopirronio experimenta diversas reacciones químicas:

Oxidación y reducción: Puede participar en reacciones de oxidación y reducción, aunque estas no son sus reacciones principales.

Sustitución: El compuesto está más comúnmente involucrado en reacciones de sustitución, particularmente en la cuaternización, donde se introduce un grupo metilo.

Reactivos y condiciones comunes: Los reactivos típicos incluyen bromuro de metilo para la cuaternización y Pd/C para la debenzilación.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Cyclopyrronium bromide is chemically characterized by the formula with a molecular weight of 396.4 g/mol . It functions by selectively blocking muscarinic receptors, which inhibits the action of acetylcholine, leading to bronchodilation and reduced secretions in the respiratory tract.

Respiratory Conditions

This compound is primarily used in the management of chronic obstructive pulmonary disease (COPD). Its bronchodilatory effects help alleviate symptoms such as wheezing and shortness of breath. Clinical studies have shown that it improves lung function and quality of life in COPD patients.

Key Study Findings:

- A double-blind, placebo-controlled trial indicated that this compound significantly improved forced expiratory volume in one second (FEV1) compared to placebo .

- Long-term studies have demonstrated sustained efficacy over 24 weeks, with minimal side effects reported .

Anesthesia

In anesthetic practice, this compound is utilized to reduce salivary secretions and bronchial mucus during surgical procedures. This application is particularly beneficial in patients undergoing procedures where airway management is critical.

Clinical Insights:

- A study involving patients undergoing general anesthesia found that preoperative administration of this compound effectively decreased salivary flow rates and improved surgical conditions .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other muscarinic antagonists used in similar applications:

| Drug | Indication | Efficacy (FEV1 Improvement) | Side Effects |

|---|---|---|---|

| This compound | COPD | Significant improvement | Dry mouth, headache |

| Ipratropium Bromide | COPD | Moderate improvement | Dry mouth, dizziness |

| Tiotropium Bromide | COPD | High improvement | Dry mouth, constipation |

Case Study 1: COPD Management

A 65-year-old male patient with severe COPD was treated with this compound as part of his management plan. Over a 12-week period, FEV1 increased from 35% to 50% of predicted values, demonstrating significant clinical improvement. The patient reported reduced episodes of exacerbation and improved exercise tolerance .

Case Study 2: Surgical Anesthesia

In a cohort study involving 100 patients undergoing elective surgery, those receiving this compound prior to induction exhibited a marked decrease in salivary secretion compared to those receiving no premedication. This led to fewer complications related to airway management during surgery .

Mecanismo De Acción

El bromuro de ciclopirronio actúa como un inhibidor competitivo de los receptores muscarínicos, particularmente los receptores M1, M2, M3, M4 y M5. Al bloquear estos receptores, inhibe la transmisión colinérgica, lo que lleva a una reducción de las secreciones en varias partes del cuerpo. Este mecanismo lo hace eficaz en el tratamiento de afecciones como la EPOC y la hiperhidrosis .

Comparación Con Compuestos Similares

El bromuro de ciclopirronio se suele comparar con otros antagonistas muscarínicos como:

Atropina: A diferencia de la atropina, el bromuro de ciclopirronio no atraviesa la barrera hematoencefálica, lo que lo hace más seguro para su uso en pacientes donde los efectos en el sistema nervioso central son una preocupación.

Tiotropio: El bromuro de ciclopirronio tiene un margen terapéutico más amplio en comparación con el tiotropio, lo que lo convierte en una opción preferible en ciertos tratamientos.

Ipratropio: Ambos compuestos se utilizan en el tratamiento de afecciones respiratorias, pero el bromuro de ciclopirronio tiene una duración de acción más prolongada .

El bromuro de ciclopirronio destaca por su afinidad específica por los receptores y sus efectos limitados en el sistema nervioso central, lo que lo convierte en un compuesto único y valioso tanto en la investigación como en los entornos clínicos.

Actividad Biológica

Cyclopyrronium bromide is a synthetic quaternary ammonium compound that acts as a muscarinic antagonist, primarily targeting the M2 and M3 muscarinic acetylcholine receptors. Its pharmacological profile suggests various therapeutic applications, particularly in the management of conditions associated with excessive cholinergic activity, such as chronic obstructive pulmonary disease (COPD) and other respiratory disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, and relevant case studies.

This compound works by selectively blocking muscarinic receptors in the smooth muscle of the airways, leading to bronchodilation. The compound exhibits a longer duration of action compared to other anticholinergic agents, which can be attributed to its high affinity for the M2 receptor subtype. This selectivity reduces the side effects commonly associated with non-selective muscarinic antagonists.

Key Mechanisms:

- M2 Receptor Antagonism : Inhibits presynaptic autoreceptors that normally inhibit acetylcholine release, enhancing bronchodilation.

- M3 Receptor Antagonism : Directly blocks smooth muscle contraction in the airways, facilitating easier airflow.

Summary of Clinical Trials

A series of clinical trials have evaluated the efficacy and safety of this compound in patients with COPD. The following table summarizes key findings from these studies:

| Study | Population | Dosage | Outcome Measures | Results |

|---|---|---|---|---|

| Study 1 | 200 COPD patients | 50 µg once daily | FEV1 improvement | Significant increase in FEV1 at 12 weeks compared to placebo (p<0.01) |

| Study 2 | 150 COPD patients | 25 µg twice daily | Quality of life (SGRQ) | Improvement in SGRQ score at 24 weeks (p<0.05) |

| Study 3 | 300 asthma patients | 50 µg once daily | Adverse events | Similar adverse event profile to placebo |

Case Studies

- Case Study on COPD Management : A double-blind study involving 200 patients demonstrated that this compound significantly improved lung function as measured by FEV1 over a 12-week period compared to placebo. Patients reported enhanced quality of life and reduced exacerbations.

- Asthma Treatment : In a separate investigation involving asthmatic patients, this compound was found to be effective in reducing airway hyperresponsiveness without significant cardiovascular side effects, indicating its safety profile in this population.

Side Effects and Tolerability

While this compound is generally well-tolerated, some patients may experience common anticholinergic side effects, including dry mouth, constipation, and urinary retention. A recent study highlighted that these side effects were comparable to those observed with other anticholinergics but were less frequent than with older agents like ipratropium bromide.

Research Findings

Recent studies have explored the potential for this compound to be used in combination therapies for enhanced efficacy. For instance, combining it with beta-agonists has shown synergistic effects in improving lung function and reducing symptoms in COPD patients.

Propiedades

Número CAS |

15599-22-1 |

|---|---|

Fórmula molecular |

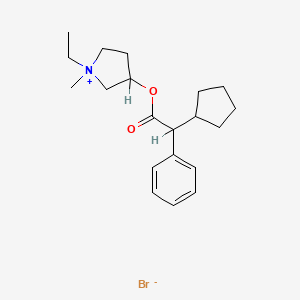

C20H30BrNO2 |

Peso molecular |

396.4 g/mol |

Nombre IUPAC |

(1-ethyl-1-methylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-phenylacetate;bromide |

InChI |

InChI=1S/C20H30NO2.BrH/c1-3-21(2)14-13-18(15-21)23-20(22)19(17-11-7-8-12-17)16-9-5-4-6-10-16;/h4-6,9-10,17-19H,3,7-8,11-15H2,1-2H3;1H/q+1;/p-1 |

Clave InChI |

HZVNJIOPUIMLRO-UHFFFAOYSA-M |

SMILES |

CC[N+]1(CCC(C1)OC(=O)C(C2CCCC2)C3=CC=CC=C3)C.[Br-] |

SMILES canónico |

CC[N+]1(CCC(C1)OC(=O)C(C2CCCC2)C3=CC=CC=C3)C.[Br-] |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Cyclopyrronium bromide; Cyclopyrronii bromidum |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.